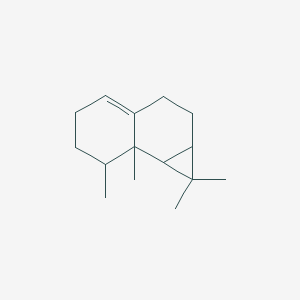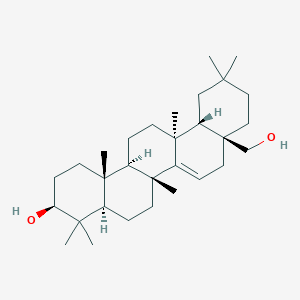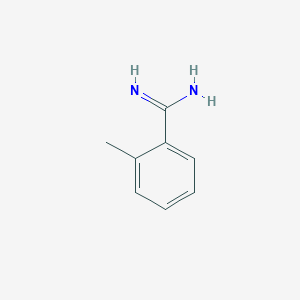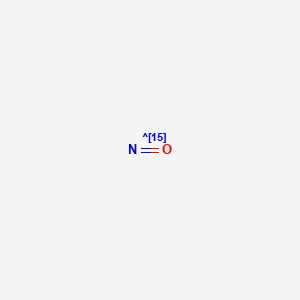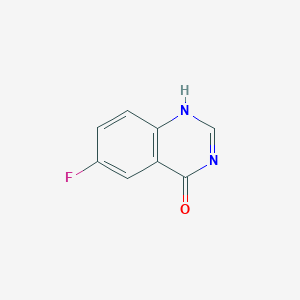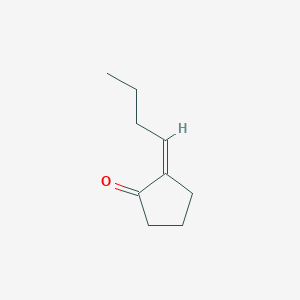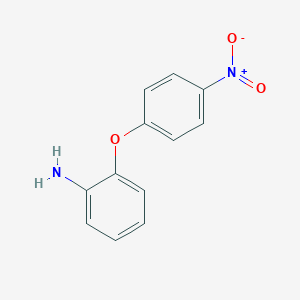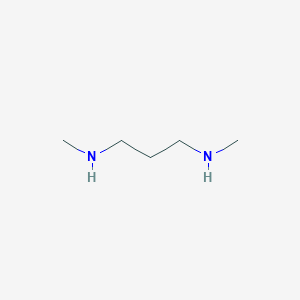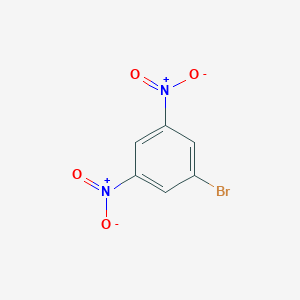
1-Bromo-3,5-dinitrobenzene
Descripción general
Descripción
1-Bromo-3,5-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom and two nitro groups, respectively. This compound is known for its applications as an intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Aplicaciones Científicas De Investigación
1-Bromo-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive nature.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of more complex chemical entities .
Mecanismo De Acción
Target of Action
1-Bromo-3,5-dinitrobenzene is an organic compound that primarily targets the benzene ring in its action . The benzene ring is a crucial component in many biological molecules, and its modification can lead to significant changes in the function of these molecules .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of reactions, leading to the substitution of a hydrogen atom in the benzene ring with the bromine atom .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position . These reactions involve the removal of a hydrogen atom from the benzene ring, leading to the formation of a new compound .
Pharmacokinetics
It is known that the compound has a high lipophilicity, which suggests that it may be readily absorbed and distributed in the body . The compound is also slightly soluble in water, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. Given its mode of action, the compound could potentially alter the structure and function of molecules containing benzene rings . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its bioavailability and efficacy . Additionally, the compound should be stored in a cool, dry place in a tightly closed container to maintain its stability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that nitrobenzenes, a group to which 1-Bromo-3,5-dinitrobenzene belongs, can undergo reactions such as nucleophilic aromatic substitution of hydrogen . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Nitrobenzenes have been shown to cause skin irritation and serious eye irritation , suggesting that this compound may have similar effects on cells.
Molecular Mechanism
It is known that nitrobenzenes can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Nitrobenzenes are known to undergo various reactions, suggesting that this compound may be involved in similar metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1,3-dinitrobenzene.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide with hydrogen gas.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Nucleophilic Substitution: Products like 3,5-dinitroaniline or 3,5-dinitrothiophenol.
Reduction: Products like 3,5-diaminobromobenzene.
Electrophilic Substitution: Products like 1,3,5-tribromobenzene
Comparación Con Compuestos Similares
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
- 1-Bromo-2,4-dinitrobenzene
- 1-Bromo-4-nitrobenzene
Comparison: 1-Bromo-3,5-dinitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to other dinitrobenzenes, the presence of the bromine atom at the 1-position enhances its utility in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro groups makes it more reactive towards nucleophiles compared to mono-nitrobenzene derivatives .
Propiedades
IUPAC Name |
1-bromo-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMYNWXIGPOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864816 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18242-39-2, 63460-06-0 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
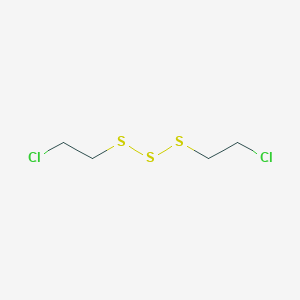
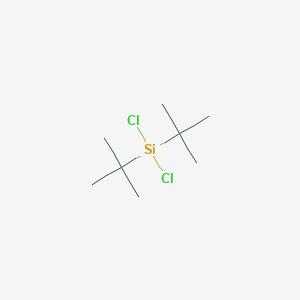
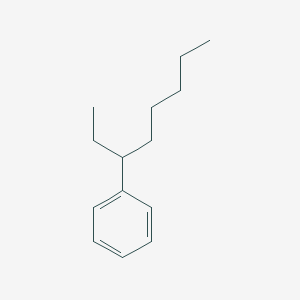
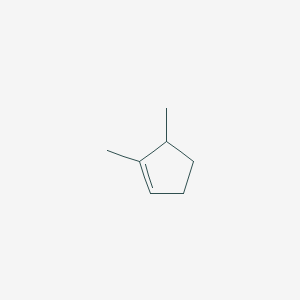
![2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid](/img/structure/B93964.png)
